molecular formula C21H27N3O B15078686 N-[(E)-(4-ethoxyphenyl)methylidene]-4-(4-methylbenzyl)-1-piperazinamine

N-[(E)-(4-ethoxyphenyl)methylidene]-4-(4-methylbenzyl)-1-piperazinamine

Cat. No.: B15078686
M. Wt: 337.5 g/mol
InChI Key: LZIYGQHDKZZEKI-CJLVFECKSA-N
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Description

N-[(E)-(4-ethoxyphenyl)methylidene]-4-(4-methylbenzyl)-1-piperazinamine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a piperazine ring substituted with ethoxyphenyl and methylbenzyl groups, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-ethoxyphenyl)methylidene]-4-(4-methylbenzyl)-1-piperazinamine typically involves the condensation of 4-ethoxybenzaldehyde with 4-(4-methylbenzyl)piperazine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4-ethoxyphenyl)methylidene]-4-(4-methylbenzyl)-1-piperazinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(E)-(4-ethoxyphenyl)methylidene]-4-(4-methylbenzyl)-1-piperazinamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-(4-ethoxyphenyl)methylidene]-4-(4-methylbenzyl)-1-piperazinamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-ethoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
  • N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide

Uniqueness

N-[(E)-(4-ethoxyphenyl)methylidene]-4-(4-methylbenzyl)-1-piperazinamine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H27N3O

Molecular Weight

337.5 g/mol

IUPAC Name

(E)-1-(4-ethoxyphenyl)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanimine

InChI

InChI=1S/C21H27N3O/c1-3-25-21-10-8-19(9-11-21)16-22-24-14-12-23(13-15-24)17-20-6-4-18(2)5-7-20/h4-11,16H,3,12-15,17H2,1-2H3/b22-16+

InChI Key

LZIYGQHDKZZEKI-CJLVFECKSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)C

Canonical SMILES

CCOC1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=C(C=C3)C

Origin of Product

United States

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